Inositol 1,4,6-trisphosphate

Vue d'ensemble

Description

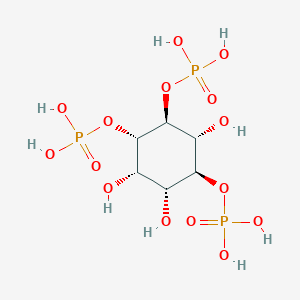

1D-myo-inositol 3,4,6-trisphosphate is a myo-inositol trisphosphate compound characterized by the presence of three phosphate groups at the 3-, 4-, and 6-positions of the inositol ring . This compound is a derivative of myo-inositol, a cyclohexanehexol that plays a crucial role in various biological processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1D-myo-inositol 3,4,6-trisphosphate typically involves the phosphorylation of myo-inositol. The process can be carried out using different phosphorylating agents under controlled conditions. One common method involves the use of ATP and specific kinases such as inositol-1,3,4-trisphosphate 5/6-kinase . The reaction conditions often require a buffered aqueous solution with a pH range of 7.0-8.0 and a temperature range of 25-37°C.

Industrial Production Methods: Industrial production of 1D-myo-inositol 3,4,6-trisphosphate may involve large-scale enzymatic phosphorylation processes. These processes utilize recombinant enzymes to achieve high yields and purity. The use of bioreactors and continuous flow systems can enhance the efficiency and scalability of the production .

Analyse Des Réactions Chimiques

Types of Reactions: 1D-myo-inositol 3,4,6-trisphosphate undergoes various chemical reactions, including:

Phosphorylation: Further phosphorylation can lead to the formation of higher inositol phosphates.

Hydrolysis: Hydrolysis of the phosphate groups can occur under acidic or enzymatic conditions.

Oxidation and Reduction: The hydroxyl groups on the inositol ring can participate in oxidation-reduction reactions.

Common Reagents and Conditions:

Phosphorylation: ATP and specific kinases (e.g., inositol-1,3,4-trisphosphate 5/6-kinase) under buffered conditions.

Hydrolysis: Acidic solutions or phosphatase enzymes.

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.

Major Products Formed:

Higher Inositol Phosphates: Such as inositol 1,3,4,5,6-pentakisphosphate.

Dephosphorylated Inositol: Resulting from hydrolysis reactions.

Applications De Recherche Scientifique

Cellular Signaling and Calcium Mobilization

Mechanism of Action:

Ins(1,4,6)P3 functions primarily as a second messenger in the phosphoinositide signaling pathway. It is produced from phosphatidylinositol 4,5-bisphosphate (PIP2) by the action of phospholipase C. Upon its release, Ins(1,4,6)P3 binds to specific receptors on the endoplasmic reticulum (ER), leading to the release of calcium ions (Ca²⁺) into the cytoplasm. This process is vital for various cellular functions including muscle contraction, neurotransmitter release, and cell proliferation.

Research Findings:

- A study demonstrated that Ins(1,4,5)P3 receptors (IP3Rs) are essential for long-term depression (LTD) in cerebellar Purkinje neurons. Disruption of the IP3R type 1 gene resulted in the inability to induce LTD, highlighting its role in synaptic plasticity and memory formation .

- Another investigation into InsP3 analogs revealed distinct activation patterns for Ca²⁺ inflow and release from intracellular stores. Ins(1,4,6)P3 was found to be more effective than other analogs in stimulating Ca²⁺ inflow .

Neurodegenerative Diseases

Role in Neurodegeneration:

Ins(1,4,6)P3 signaling is implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Dysregulation of Ca²⁺ homeostasis due to altered InsP3 signaling can lead to neuronal death and cognitive decline.

Case Studies:

- Research indicates that Ins(1,4,5)P3 signaling pathways may be disrupted in Alzheimer's disease models. Targeting these pathways could provide therapeutic avenues for restoring normal Ca²⁺ signaling and improving neuronal survival .

- Studies have shown that modulating Ins(1,4,5)P3 receptor activity can influence neuroprotective mechanisms against oxidative stress in neuronal cells .

Cancer Research

Implications in Tumor Biology:

Ins(1,4,6)P3 has been linked to tumor growth and metastasis. The expression of InsP3 receptors has been observed in various cancer types.

Findings:

- Inhibition of IP3K (inositol 1,4,5-trisphosphate kinase), which phosphorylates Ins(1,4,5)P3 to generate other inositol phosphates, has shown promise in reducing proliferation and adhesion of lung cancer cells . This suggests that targeting Ins(1,4,6)P3 pathways may be a viable strategy for cancer therapy.

Pharmacological Applications

Drug Development:

The unique properties of Ins(1,4,6)P3 have led to its exploration as a potential target for drug development.

Research Insights:

- Adenophostins A and B are potent agonists of the Ins(1,4,6)P3 receptor and have been studied for their ability to modulate calcium signaling pathways . These compounds could serve as leads for developing new therapeutics aimed at diseases characterized by altered calcium signaling.

Data Summary Table

| Application Area | Key Findings | Potential Impact |

|---|---|---|

| Cellular Signaling | Essential for LTD in Purkinje neurons; distinct activation patterns observed | Understanding synaptic plasticity |

| Neurodegenerative Diseases | Dysregulation linked to Alzheimer's; modulation may restore signaling | Potential therapeutic targets |

| Cancer Research | Inhibition reduces cancer cell proliferation; linked to tumor growth | New strategies for cancer treatment |

| Pharmacological Applications | Adenophostins as agonists; modulate calcium signaling | Development of novel therapeutics |

Mécanisme D'action

1D-myo-inositol 3,4,6-trisphosphate exerts its effects primarily through its interaction with inositol trisphosphate receptors (IP3Rs) located on the endoplasmic reticulum . Upon binding to IP3Rs, it triggers the release of calcium ions from intracellular stores, leading to various downstream cellular responses. This calcium release plays a critical role in processes such as muscle contraction, secretion, and metabolism.

Comparaison Avec Des Composés Similaires

1D-myo-inositol 1,4,5-trisphosphate: Another inositol trisphosphate with phosphate groups at different positions.

1D-myo-inositol 1,3,4-trisphosphate: Similar structure but with phosphate groups at the 1-, 3-, and 4-positions.

Uniqueness: 1D-myo-inositol 3,4,6-trisphosphate is unique due to its specific phosphorylation pattern, which confers distinct biological activities and interactions with cellular targets. Its ability to modulate calcium signaling pathways sets it apart from other inositol phosphates, making it a valuable tool in research and potential therapeutic applications .

Activité Biologique

Inositol 1,4,6-trisphosphate (InsP3) is a significant signaling molecule involved in various biological processes, primarily through its role in calcium (Ca²⁺) signaling. This article explores the biological activity of InsP3, including its mechanisms of action, physiological roles, and implications in disease.

Overview of this compound

InsP3 is part of the inositol phosphate signaling pathway and is generated from the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC). This process is initiated by the activation of G protein-coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs). Once produced, InsP3 diffuses through the cytosol and binds to InsP3 receptors (IP3Rs) located on the endoplasmic reticulum (ER), leading to the release of Ca²⁺ into the cytoplasm.

- Calcium Mobilization : InsP3's primary function is to mediate intracellular calcium release. When InsP3 binds to its receptors on the ER, it triggers a conformational change that opens calcium channels, allowing Ca²⁺ to flow into the cytosol. This increase in intracellular calcium concentration activates various downstream signaling pathways involved in muscle contraction, neurotransmitter release, and cell proliferation .

- Signal Termination : The action of InsP3 is transient; it is rapidly metabolized by inositol polyphosphate 5-phosphatases and inositol trisphosphate 3-kinases. These enzymes convert InsP3 into other inositol phosphates, effectively terminating its signaling role and restoring calcium levels .

Physiological Roles

- Neuronal Function : InsP3 plays a crucial role in synaptic plasticity and memory formation. It has been shown that alterations in InsP3 signaling can affect dendritic morphology and impair learning and memory processes .

- Immune Response : In immune cells, InsP3 signaling regulates various functions such as cell activation and proliferation. Dysregulation of this pathway can lead to autoimmune diseases .

- Cardiovascular Health : InsP3 signaling is involved in cardiac muscle contraction. Abnormalities in this pathway can contribute to heart diseases .

Implications in Disease

Recent studies have linked aberrant InsP3 signaling to several diseases:

- Cancer : Overexpression of IP3K has been associated with tumor growth and metastasis. Inhibition of IP3K activity has shown promise in reducing cancer cell proliferation and adhesion .

- Neurological Disorders : Mutations affecting IP3R function have been implicated in various neurological disorders, including Alzheimer's disease and autism spectrum disorders (ASD). These mutations can lead to altered calcium signaling dynamics, contributing to disease pathology .

- Cardiovascular Diseases : Disruption of InsP3-mediated calcium signaling can lead to arrhythmias and other cardiovascular complications .

Case Studies

- Alzheimer's Disease : A study demonstrated that fibroblasts from patients with Alzheimer's exhibited significantly reduced IP3-mediated calcium signals compared to healthy controls. This suggests a potential mechanism for impaired neuronal function in Alzheimer's pathology .

- Cancer Metastasis : Research showed that targeting IP3K reduced the metastatic potential of lung cancer cells by inhibiting their adhesion properties. This highlights the therapeutic potential of modulating InsP3 signaling pathways in cancer treatment .

Data Table: Effects of this compound on Cellular Functions

Propriétés

IUPAC Name |

[(1S,2S,3R,4S,5R,6S)-2,3,5-trihydroxy-4,6-diphosphonooxycyclohexyl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15O15P3/c7-1-2(8)5(20-23(13,14)15)6(21-24(16,17)18)3(9)4(1)19-22(10,11)12/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)/t1-,2+,3-,4+,5+,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMWCIQZXVOZEGG-GSRZWBRNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1OP(=O)(O)O)O)OP(=O)(O)O)OP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@H]1([C@@H]([C@@H]([C@H]([C@@H]([C@H]1OP(=O)(O)O)O)OP(=O)(O)O)OP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15O15P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50150726 | |

| Record name | Inositol 1,4,6-trisphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50150726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114418-85-8 | |

| Record name | Inositol 1,4,6-trisphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114418858 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Inositol 1,4,6-trisphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50150726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.